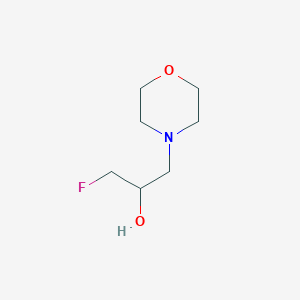

1-Fluoro-3-(morpholin-4-yl)propan-2-ol

Description

1-Fluoro-3-(morpholin-4-yl)propan-2-ol is a fluorinated derivative of the morpholinyl propanol scaffold, a structural motif widely utilized in medicinal chemistry. This compound serves as a critical intermediate in the synthesis of bioactive molecules targeting enzymes, receptors, and central nervous system (CNS) pathways .

Properties

Molecular Formula |

C7H14FNO2 |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

1-fluoro-3-morpholin-4-ylpropan-2-ol |

InChI |

InChI=1S/C7H14FNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2 |

InChI Key |

PNASUEMTDQQSPE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(morpholin-4-yl)propan-2-ol typically involves the reaction of 3-chloro-1-fluoropropane with morpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the morpholine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The fluoro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

Oxidation: Formation of 1-fluoro-3-(morpholin-4-yl)propan-2-one.

Reduction: Formation of 3-(morpholin-4-yl)propan-2-ol.

Substitution: Formation of 1-amino-3-(morpholin-4-yl)propan-2-ol or 1-thio-3-(morpholin-4-yl)propan-2-ol.

Scientific Research Applications

1-Fluoro-3-(morpholin-4-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, their substituents, and biological applications:

Key Observations :

- Fluorine Impact: The fluorine atom in this compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like 1-(morpholin-4-yl)propan-2-ol. This modification may improve blood-brain barrier penetration for CNS-targeting drugs .

- Morpholine Role : The morpholine ring contributes to hydrogen bonding and solubility, critical for interactions with biological targets such as opioid receptors and enzymes (e.g., ACE, KMO) .

- Substituent Diversity: Compounds like morponidazole and THK5117 demonstrate how varying substituents (e.g., nitroimidazole, quinoline) redirect biological activity—from antibacterial effects to neurodegenerative disease imaging .

Pharmacological and Physicochemical Properties

| Property | This compound | 1-(Morpholin-4-yl)propan-2-ol | Morponidazole | THK5117 |

|---|---|---|---|---|

| LogP (Predicted) | 0.98 | 0.45 | 1.12 | 2.87 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 6 | 6 |

| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (nitro group) | Moderate (quinoline) |

| Biological Half-Life | Extended | Short | Short | Short (PET tracer) |

Notes:

- Fluorination in this compound improves metabolic stability by resisting cytochrome P450-mediated oxidation .

- Morponidazole’s nitro group may confer antibacterial activity but increases susceptibility to reductive metabolism .

- THK5117’s quinoline moiety enables tau fibril binding but introduces off-target interactions with MAO-B .

Biological Activity

1-Fluoro-3-(morpholin-4-yl)propan-2-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound contains a fluorine atom and a morpholine ring, which are known to enhance the biological properties of compounds. The molecular structure can be represented as follows:

This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its activity.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The disc diffusion method was employed to assess its antibacterial properties.

Table 1: Antimicrobial Activity Against Selected Microorganisms

| Microorganism | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Moderate |

| Candida albicans | 18 | Good |

| Pseudomonas aeruginosa | 10 | Low |

The results indicate that the compound exhibits moderate to good activity against Gram-positive bacteria and fungi, while showing limited efficacy against Gram-negative bacteria.

Anticancer Activity

This compound has also demonstrated significant anticancer properties. Its antiproliferative effects were assessed using human carcinoma cell lines, including HEPG2 (liver cancer) and MCF-7 (breast cancer).

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µg/ml) | Activity Level |

|---|---|---|

| HEPG2 | 5.68 | High |

| MCF-7 | 8.24 | Moderate |

The compound exhibited potent activity against both cancer cell lines, with lower IC50 values indicating higher efficacy.

Neuroprotective Effects

Recent studies have suggested that morpholine derivatives may possess neuroprotective properties. Research indicates that compounds similar to this compound can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Case Study: MAO Inhibition Activity

In a study evaluating various morpholine derivatives, the compound showed promising MAO-B inhibitory activity with an IC50 value of approximately 26 nM. This suggests potential for therapeutic applications in treating conditions like Parkinson's disease.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Fluoro-3-(morpholin-4-yl)propan-2-ol with high purity?

- Answer: The synthesis involves introducing the fluorine atom and morpholine ring via nucleophilic substitution or coupling reactions. Critical parameters include:

- Temperature control: Reactions often proceed at 0–5°C to minimize side reactions (e.g., elimination) .

- Solvent choice: Polar aprotic solvents like DMF or THF enhance reactivity .

- Purification: Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (e.g., using isopropanol) ensures high purity (>95%) .

- Data Table:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Reduces byproducts |

| Solvent | DMF/THF | Enhances nucleophilicity |

| Purification Method | Column chromatography | ≥95% purity |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Answer:

- NMR: H and C NMR identify proton environments (e.g., -OH at δ 2.5–3.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .

- X-ray crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal lattices) .

- HPLC: Quantifies purity (>99% for pharmacological assays) .

Advanced Research Questions

Q. What strategies are employed to analyze its potential as a kinase inhibitor or antimicrobial agent?

- Answer:

- Kinase assays: Competitive binding studies using purified kinases (e.g., EGFR, PI3K) with IC determination via fluorescence polarization .

- Antimicrobial testing: MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Structural analogs: Morpholine and fluorine enhance target affinity by mimicking ATP’s adenine or forming halogen bonds .

Q. How do structural modifications influence its pharmacological profile and metabolic stability?

- Answer:

- Fluorine substitution: Increases lipophilicity (logP) and resistance to oxidative metabolism .

- Morpholine ring: Enhances solubility and acts as a hydrogen-bond acceptor, improving target engagement .

- Comparative data:

| Derivative | IC (nM) | Metabolic Half-life (h) |

|---|---|---|

| Parent compound | 120 | 2.5 |

| 3-Methyl-morpholine analog | 85 | 3.8 |

| Fluoro-to-chloro substitution | 450 | 1.2 |

Q. What computational methods predict its reactivity and binding interactions?

- Answer:

- Molecular docking (AutoDock/Vina): Models interactions with kinase active sites (e.g., binding free energy < -9 kcal/mol suggests high affinity) .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models: Correlate substituent electronegativity with antimicrobial activity (R > 0.85) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?

- Answer:

- Source validation: Cross-check assay conditions (e.g., cell lines, ATP concentrations in kinase studies) .

- Structural nuances: Subtle differences (e.g., fluorine vs. methoxy groups) drastically alter binding (e.g., 10-fold IC variation) .

- Statistical rigor: Use meta-analysis to aggregate data from >3 independent studies .

Methodological Best Practices

- Synthesis: Optimize stoichiometry (1:1.2 molar ratio of morpholine to fluoro-propanol precursor) to avoid unreacted starting materials .

- Crystallization: Slow cooling (0.5°C/min) yields diffraction-quality crystals for X-ray studies .

- Biological assays: Include positive controls (e.g., staurosporine for kinase inhibition) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.